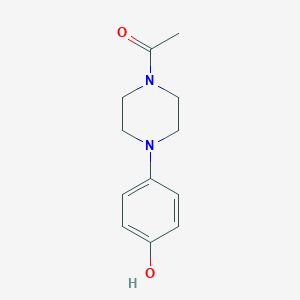

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Descripción

Contextual Significance of Piperazine-Containing Scaffolds in Modern Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern drug discovery and is recognized as a "privileged structure". nih.govresearchgate.nettandfonline.comnih.gov Its prevalence in a vast number of biologically active compounds is a testament to its advantageous physicochemical and structural properties. tandfonline.comtandfonline.com The unique characteristics of piperazine, including its solubility, basicity, chemical reactivity, and conformational flexibility, make it a highly versatile scaffold for the design of new drugs. nih.govtandfonline.com

The two nitrogen atoms in the piperazine ring can be readily modified, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govtandfonline.com This adaptability has led to the incorporation of the piperazine moiety into drugs across numerous therapeutic areas, including:

Anticancer agents (e.g., imatinib, olaparib) researchgate.net

Antipsychotics researchgate.netnih.gov

Antidepressants researchgate.netresearchgate.net

Antimicrobials (e.g., ciprofloxacin, gatifloxacin) researchgate.netresearchgate.net

Antifungals researchgate.netresearchgate.net

Anti-inflammatory drugs researchgate.netthieme-connect.com

Antihistamines

Antiviral agents researchgate.net

The ability of the piperazine scaffold to serve as a linker between different pharmacophores, or as a central framework for building new molecular architectures, underscores its importance in the development of novel therapeutic agents. tandfonline.comwisdomlib.org Its presence in many FDA-approved drugs highlights its critical role in creating medicines with improved efficacy and favorable safety profiles. tandfonline.com

The Compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Focus for Contemporary Academic Investigation

This compound, also known as AHPP, is a specific piperazine derivative that has become a subject of significant interest in academic and pharmaceutical research. chemimpex.comsigmaaldrich.com It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antifungal agent ketoconazole (B1673606). ottokemi.comdarshanpharmachem.com The structure of this compound, featuring an acetyl group and a hydroxyphenyl group, contributes to its reactivity and biological activity.

Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 67914-60-7 biosynth.com |

| Molecular Formula | C₁₂H₁₆N₂O₂ biosynth.comchemicalbook.com |

| Molecular Weight | 220.27 g/mol biosynth.comchemicalbook.com |

| Melting Point | 181.3 °C prepchem.com to 185 °C ottokemi.comchemicalbook.com |

| IUPAC Name | 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone biosynth.com |

Research has explored various facets of this compound, from its synthesis to its potential biological applications. Several methods for the synthesis of this compound have been developed, with a focus on improving yield and purity. prepchem.comgoogle.com One patented method involves the reaction of 4-hydroxyphenylpiperazine dihydrobromide with acetic anhydride (B1165640) in an alcohol solution, which has been shown to produce high yields of over 80%. google.com

Beyond its role as a synthetic intermediate, studies have investigated the intrinsic biological properties of this compound and its derivatives. Research has indicated potential applications in several areas:

Antifungal Activity: The compound itself is considered a triazole antifungal that can inhibit the synthesis and activity of nitric oxide. biosynth.com Spectroscopic and computational studies have been conducted to understand its antifungal properties. researchgate.net

Tyrosinase Inhibition: Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.netnih.gov Some of these derivatives showed potent inhibitory activity, suggesting potential applications in conditions related to hyperpigmentation. researchgate.netnih.gov

Anticonvulsant Activity: While a study on a series of 1,4-substituted piperazine derivatives showed only moderate anticonvulsant activity, it highlights the exploration of this chemical class for neurological applications. nih.gov

Analgesic and Anti-inflammatory Properties: The structural similarity of this compound to acetaminophen (B1664979) suggests potential analgesic effects. sigmaaldrich.com The broader class of piperazine derivatives has been investigated for analgesic and anti-inflammatory potential. thieme-connect.comnih.govnih.gov

Serotonin (B10506) Receptor Agents: New piperazine derivatives of coumarin (B35378) have been designed and synthesized to study their affinity for serotonin 5-HT1A receptors, indicating a potential role in developing agents for neurological and psychiatric disorders. mdpi.com

The ongoing investigation into this compound and its analogues underscores the continued importance of piperazine scaffolds in the quest for new and improved therapeutic agents. Its utility as a building block and the emerging biological activities of its derivatives ensure its place as a compound of interest in advanced medicinal chemistry research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVNLFCRZULMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057804 | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-60-7 | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements for 1 Acetyl 4 4 Hydroxyphenyl Piperazine and Its Derivatives

Historical Evolution of Synthetic Pathways for 1-Acetyl-4-(4-hydroxyphenyl)piperazine

The synthesis of this compound has undergone significant evolution, driven by the need for more efficient and safer production methods.

Early synthetic routes to this compound often involved multi-step processes with considerable challenges. One of the initial methods started with the reaction of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. marutiindustries.inindiamart.com Another documented procedure involved the use of 4-(1-piperazinyl)phenol dihydrobromide and acetic anhydride (B1165640) in 1,4-dioxane (B91453), which required a lengthy reaction time of three days at reflux. prepchem.com This method also presented difficulties in purification, necessitating a series of extraction and neutralization steps to isolate the final product. prepchem.com

A significant challenge in these early syntheses was the use of harsh reagents and conditions. For instance, the preparation of the precursor 4-hydroxyphenylpiperazine dihydrobromide traditionally involved the use of 48% hydrobromic acid (HBr) for demethylation, a corrosive and hazardous reagent. google.com Furthermore, the use of solvents like 1,4-dioxane posed environmental and safety concerns. prepchem.com These early methods often resulted in low yields and the formation of byproducts, complicating the purification process and increasing production costs. For example, one of the older methods reported a yield of only 27% after a 72-hour reaction time.

Optimized and High-Yield Synthesis Protocols

In response to the limitations of earlier methods, significant research has been directed towards developing optimized and high-yield synthesis protocols for this compound. These modern approaches focus on improving reaction efficiency, reducing environmental impact, and enhancing product purity.

A key advancement in the synthesis of this compound has been the meticulous control of reaction conditions to improve selectivity and yield. A notable improvement involves the acetylation of 4-hydroxyphenylpiperazine dihydrobromide in an alcohol-water solvent system. google.comwipo.int This method offers several advantages over the use of traditional solvents like dioxane.

In one optimized protocol, 4-hydroxyphenylpiperazine dihydrobromide is dissolved in an ethanol-water mixture. google.com The pH is carefully controlled by the gradual addition of a base, such as sodium carbonate, under an inert atmosphere to prevent unwanted side reactions like di-acetylation. The reaction temperature is initially kept low (0–5°C) during the addition of acetic anhydride and then heated to 90–100°C to drive the reaction to completion. google.com This controlled process has been shown to achieve yields of over 85%. google.com

The choice of a milder reagent has also been a significant improvement. The use of 40% HBr instead of the more hazardous 48% HBr for the preparation of the starting material has lowered costs and reduced pollution. google.com

Table 1: Comparison of Synthetic Protocols for this compound

| Method | Starting Material | Solvent | Reagents | Reaction Time | Yield | Key Advantages |

| Early Method | 4-(1-piperazinyl)phenol dihydrobromide | 1,4-Dioxane | Acetic anhydride, Potassium carbonate | 72 hours | 27% | Simplicity of reagents. |

| Optimized Method | 4-hydroxyphenylpiperazine dihydrobromide | Ethanol-Water | Acetic anhydride, Sodium carbonate | 2-3 hours | >85% | High yield, shorter reaction time, improved safety and environmental profile, high purity without chromatography. google.com |

Role as a Pivotal Chemical Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably antifungal agents. shreeneels.netdarshanpharmachem.comganeshchemicals.in Its structure provides a versatile scaffold for the construction of more complex molecules.

The most prominent application of this intermediate is in the production of ketoconazole (B1673606) , a broad-spectrum antifungal drug. marutiindustries.inindiamart.comdarshanpharmachem.com The synthesis of ketoconazole involves the coupling of the this compound moiety with a suitably functionalized dioxolane ring system. google.comamazonaws.com

Furthermore, derivatives of this compound are utilized in the synthesis of other advanced pharmaceutical intermediates. For instance, it is a precursor for [4-[4-(4-Hydroxyphenyl)-1-piperazinyl]phenyl]carbamic acid phenyl ester, which is an intermediate in the synthesis of the antifungal drug posaconazole (B62084) . manusaktteva.com The synthesis of posaconazole is a complex, multi-step process where various intermediates are assembled, and the piperazine (B1678402) derivative plays a crucial role in forming a part of the final molecular structure. longdom.orgchemicalbook.com

The versatility of the hydroxyphenyl group and the piperazine ring allows for various chemical modifications, making it a valuable building block in drug discovery and development. helyspecialitychemicals.com

Synthetic Approaches for Novel this compound Derivatives

The core structure of this compound has been a foundation for the synthesis of novel derivatives with potential therapeutic applications. Researchers have explored modifications at both the acetyl and hydroxyphenyl ends of the molecule to create new chemical entities.

One approach involves the reaction of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with various nucleophiles through electrochemical synthesis. researchgate.net This method allows for the introduction of different functional groups onto the phenyl ring, leading to the creation of disubstituted derivatives.

Another strategy focuses on the derivatization of the hydroxyl group. For example, this compound can be used to prepare 1-acetyl-4-(4-octadecyloxyphenyl)piperazine, demonstrating the potential for creating more lipophilic analogs. marutiindustries.inindiamart.com

Furthermore, a library of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has been synthesized by coupling 4-(1-piperazinyl)phenol with various benzoyl chlorides or benzoic acids. nih.gov These studies highlight the adaptability of the this compound scaffold for generating a diverse range of compounds for biological screening. nih.gov The synthesis of ketoconazole derivatives has also been achieved by first preparing a side-chain ester, [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester, and then condensing it with a ketoconazole intermediate. google.com

Comprehensive Analysis of Biological Activities and Pharmacological Mechanisms of 1 Acetyl 4 4 Hydroxyphenyl Piperazine

Antibacterial Efficacy and Antimicrobial Action Studies

Research into 1-Acetyl-4-(4-hydroxyphenyl)piperazine has revealed notable antibacterial properties, particularly against challenging bacterial strains. The piperazine (B1678402) heterocycle is a key feature in many compounds developed for antimicrobial research, valued for its contribution to improving properties like water solubility and target affinity. nih.gov

A significant finding is the compound's efficacy against multi-drug resistant bacteria. Specifically, this compound, isolated from Nocardiopsis sp. SCA30, has demonstrated potent inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested against two distinct MRSA strains, showing a clear dose-dependent inhibition of bacterial growth.

The Minimum Inhibitory Concentrations (MICs) determined for this activity are detailed below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC NR-46071 | Methicillin-Resistant | 15.62 |

| Staphylococcus aureus ATCC NR-46171 | Methicillin-Resistant | 7.81 |

This table presents the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of two different strains of methicillin-resistant Staphylococcus aureus.

The precise antibacterial mechanism of this compound is not yet fully elucidated in the reviewed literature. However, the activity of related piperazine-containing compounds offers potential insights. The piperazine moiety is a common pharmacophore in drug development. nih.gov In some contexts, piperazine derivatives have been shown to function as efflux inhibitors, which can reverse multidrug resistance in bacteria like Acinetobacter baumannii. nih.gov This mechanism involves blocking the pumps that bacteria use to expel antibiotics, thereby restoring the antibiotics' effectiveness. nih.gov Furthermore, the integration of a piperazine ring into a molecule can enhance its specificity and affinity for bacterial targets. nih.gov While one study noted that this compound is a triazole antifungal that inhibits nitric oxide synthesis, it also specified that this action was observed in fungi, not bacteria. biosynth.com

Antiproliferative Effects and Anticancer Mechanisms

The compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects across a range of human cancer cell lines. nih.gov The piperazine scaffold is recognized as the third most important nitrogen-containing heterocycle in drug development and is a feature of many compounds investigated for anticancer therapy. nih.gov

Ethyl acetate (B1210297) extracts containing this compound, isolated from Nocardiopsis sp. SCA30, showed potent antiproliferative activity against a panel of human cancer cell lines. A dose-dependent reduction in cell viability was observed across all tested lines, which included colon carcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells.

| Cell Line | Cancer Type | Concentration Range (µg/mL) | Effect |

| HCT 15 | Colorectal Adenocarcinoma | 62.5 - 1000 | Dose-dependent reduction in cell viability |

| HT 29 | Colon Carcinoma | 62.5 - 1000 | Dose-dependent reduction in cell viability |

| MCF 7 | Breast Adenocarcinoma | 62.5 - 1000 | Dose-dependent reduction in cell viability |

| MDA-MB 468 | Breast Adenocarcinoma | 62.5 - 1000 | Dose-dependent reduction in cell viability |

This table summarizes the cytotoxic activity of extracts containing this compound against various human cancer cell lines, as observed in in-vitro assays.

The antiproliferative effects of many piperazine-containing compounds are often linked to their ability to induce programmed cell death, or apoptosis. nih.gov Studies on other novel 4-hydroxybenzoic acid derivatives, which share structural similarities, have shown they can act as histone deacetylase (HDAC) inhibitors. elsevierpure.com This inhibition leads to an increase in protein acetylation, which in turn arrests cell cycle progression and triggers apoptotic cell death in cancer cells without affecting the viability of normal cells. elsevierpure.com While not yet confirmed specifically for this compound, this represents a plausible mechanism for its observed cytotoxic activity.

The malfunctioning of cellular signaling pathways that control cell cycle and apoptosis is a hallmark of cancer. nih.gov Many natural and synthetic compounds exert their anticancer effects by interfering with these pathways. nih.gov Key pathways often targeted include Akt, NF-κB, and MAPK. nih.gov The Akt pathway, in particular, is critical for cell survival signaling and is often overactive in various cancers. nih.gov It promotes survival by inhibiting pro-apoptotic factors. nih.gov

Antifungal Properties and Metabolic Pathway Inhibition

The chemical scaffold of this compound is significant in the field of medicinal chemistry, particularly in the development of antifungal agents. Its utility stems from its role as a precursor in the synthesis of potent drugs and its inherent structural features that contribute to the biological activity of the final compounds.

This compound is a well-established and pivotal intermediate in the synthesis of ketoconazole (B1673606), a broad-spectrum antifungal drug belonging to the azole class. researchgate.netdrugbank.com The synthesis of ketoconazole and other related azole antifungals involves complex chemical pathways where this compound serves as a key building block. researchgate.net The structure of this intermediate, featuring a piperazine ring linked to a hydroxyphenyl group and modified by an acetyl group, provides the necessary framework for constructing the more complex, multi-ring structure of ketoconazole. researchgate.netdrugbank.com Its use in the manufacturing process is crucial for achieving the final pharmacologically active molecule designed to treat a variety of fungal infections. researchgate.net

The antifungal activity of the drugs derived from this compound, such as ketoconazole, is primarily due to their interference with the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.netplos.orgpatsnap.com Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function. patsnap.combibliotekanauki.pl

Azole antifungals function by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51). researchgate.netpatsnap.comnih.gov This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. drugbank.comnih.gov By inhibiting this enzyme, azoles block the synthesis of ergosterol, leading to its depletion within the fungal membrane. plos.orgfrontiersin.org This disruption has two major consequences:

The depletion of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound enzymes, such as chitin (B13524) synthase. bibliotekanauki.plnih.gov

The inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. plos.orgfrontiersin.org This buildup of abnormal sterols further disrupts the membrane's architecture and contributes to the fungistatic or fungicidal effect of the drug. drugbank.comnih.gov

Studies have shown that the transcriptional responses of genes involved in ergosterol biosynthesis are activated upon exposure to azoles, indicating that the pathway is highly regulated and responsive to inhibitors. frontiersin.orghuji.ac.il The fungistatic activity of azoles can eventually lead to cell integrity loss and death of the fungal hyphae. researchgate.net

Enzyme Inhibition Profiling

The capacity of this compound and its close structural analogs to inhibit various enzymes is a significant area of pharmacological research. This section details the inhibitory profile against nitric oxide synthase, tyrosinase, and alpha-amylase.

There is no direct scientific literature available that evaluates the inhibitory effect of this compound on nitric oxide synthase (NOS) activity. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. plos.org The inducible form of NOS (iNOS) is often implicated in inflammatory conditions, and its inhibition is a therapeutic target. plos.orgnih.gov

Research into NOS inhibition has identified various compounds, such as certain flavonoids and aminoguanidine, that can suppress iNOS expression or activity. plos.orgnih.gov For example, N-acetyl-5-hydroxytryptamine has been shown to cause a concentration-dependent inhibition of nitrite (B80452) accumulation and iNOS protein content in stimulated macrophage cell lines. nih.gov While these studies establish the principle of iNOS inhibition, the potential for this compound to act as a NOS inhibitor is currently unknown and awaits experimental investigation.

Structurally related analogs of this compound have demonstrated significant potential as tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.com The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetology. nih.gov

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share the core 4-(4-hydroxyphenyl)piperazine moiety, have been synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). nih.gov Several of these compounds exhibited potent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, kojic acid. nih.gov

| Compound | Substituent on Aroyl Moiety | Tyrosinase Inhibition IC₅₀ (μM) nih.gov |

| Derivative 1 | 2-Fluorophenyl | 4.6 |

| Derivative 2 | 2-Chlorophenyl | 2.5 |

| Derivative 3 | 2-Bromophenyl | 1.5 |

| Derivative 4 | 2-Iodophenyl | 2.1 |

| Kojic Acid | (Reference Compound) | 17.8 |

This table is interactive. You can sort and filter the data.

Kinetic studies revealed that these compounds act as competitive inhibitors of the diphenolase activity of AbTYR. nih.gov Molecular docking simulations predicted that these inhibitors bind within the catalytic cavities of both AbTYR and a modeled human tyrosinase. nih.gov Furthermore, the most promising inhibitors were found to be non-cytotoxic and demonstrated the ability to reduce tyrosinase activity in α-MSH-stimulated B16F10 melanoma cells, confirming their anti-melanogenic potential in a cellular context. nih.gov These findings highlight that the 4-(4-hydroxyphenyl)piperazine scaffold is a promising framework for developing novel and potent tyrosinase inhibitors. nih.govresearchgate.net

The potential of this compound as an inhibitor of alpha-amylase has not been directly investigated. Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. jbsd.in Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

While data on the target compound is lacking, research has been conducted on other piperazine-based molecules. For instance, novel phenylsulfonyl piperazine analogues have been synthesized and evaluated as α-amylase inhibitors, with some compounds showing inhibitory activity greater than the standard drug, acarbose. cumhuriyet.edu.tr Similarly, hybrids of thiazolidine-4-one containing a pyrazole (B372694) moiety have been developed as potent alpha-amylase inhibitors. nih.gov These studies suggest that the piperazine scaffold could be incorporated into designs for new alpha-amylase inhibitors, but the specific activity of this compound in this context remains an open area for future research.

Receptor Binding Kinetics and Target Selectivity Studies

The study of receptor binding kinetics and selectivity is crucial for understanding the pharmacological profile of a compound, predicting its therapeutic effects, and identifying potential off-target interactions. For the broader class of piperazine derivatives, these studies have revealed high affinity for various central nervous system receptors. However, specific binding data for this compound is not available in the current scientific literature.

N-Arylpiperazine-containing ligands are well-known for their strong interactions with serotonin (B10506) receptors. mdpi.comsemanticscholar.org For example, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives featuring a piperazine linker showed high affinity for the 5-HT₁ₐ receptor, with some compounds exhibiting Kᵢ values in the sub-nanomolar range. mdpi.com Other research has identified 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists with nanomolar potencies at μ, δ, and κ receptors. nih.gov Furthermore, screening of piperazine-based compound libraries has led to the discovery of potent ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

These findings underscore the versatility of the piperazine scaffold in targeting diverse receptors. The selectivity of any given derivative is highly dependent on the specific substitutions on the piperazine ring and the attached chemical moieties.

Radioligand binding assays are a fundamental tool used to characterize the interaction between a compound and its receptor target. sygnaturediscovery.com These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor. By measuring the displacement of the radioligand by an unlabeled test compound, one can determine the test compound's binding affinity (Kᵢ). sygnaturediscovery.com This technique is widely used to screen compound libraries and to study the kinetics (association and dissociation rates) of ligand-receptor interactions. nih.govsygnaturediscovery.com

While no radioligand binding assay data has been published for this compound, this method has been instrumental in defining the receptor binding profiles of structurally related compounds.

Binding Affinities of Related Piperazine Derivatives at Various Receptors

| Compound Class | Target Receptor | Radioligand Used | Representative Kᵢ (nM) |

|---|---|---|---|

| 6-Acetylcoumarin-Piperazine Derivatives mdpi.com | 5-HT₁ₐ | [³H]8-OH-DPAT | 0.57 - 1.40 |

| Piperidine (B6355638)/Piperazine-based Compounds nih.gov | Sigma-1 (S1R) | ³H-Pentazocine | 3.2 |

This table is interactive. You can sort and filter the data.

These assays have revealed that specific piperazine derivatives can act as high-affinity agonists or antagonists at their respective targets. nih.govnih.gov For example, functional assays following radioligand binding identified a potent piperazine-based compound as a sigma-1 receptor agonist. nih.gov The application of radioligand binding assays would be a critical next step in elucidating the primary molecular targets of this compound and understanding its potential pharmacological effects.

Affinity for Serotonin and Adrenergic Receptors

The arylpiperazine moiety is a well-established pharmacophore that demonstrates significant affinity for various G-protein coupled receptors (GPCRs), including serotonin and adrenergic receptors. nih.gov This structural feature is present in numerous centrally acting agents. Several studies have confirmed the interplay between the adrenergic and serotonergic systems and how their modulation can influence conditions such as anxiety. nih.gov Consequently, compounds containing the arylpiperazine scaffold, such as this compound, are of significant interest for their potential to modulate these systems. nih.gov

Research into phenylpiperazine-hydantoin derivatives has shown that specific structural modifications can lead to multifunctional activity, targeting both adrenergic and serotonin receptors. nih.gov While direct, extensive binding assay data for this compound across a full panel of serotonin and adrenergic receptor subtypes is not widely published, the activity of the broader class of arylpiperazines suggests its potential for interaction. nih.govnih.gov The non-pharmacophore part of the molecule, including the acetyl group and the hydroxyphenyl substituent, plays a crucial role in determining the compound's geometry and, therefore, its specific pharmacodynamic profile at these receptors. nih.gov The search for new agents that modulate the central nervous system often involves optimizing such structures to achieve a desired multifunctional adrenergic-serotonin activity profile. nih.gov

Sigma Receptor Overexpression in Tumor Models

The sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that is overexpressed in numerous cancer types, including breast cancer, melanoma, glioma, and non-small cell lung carcinoma. nih.govnih.gov This overexpression makes it a valuable target for the development of diagnostic and therapeutic agents for cancer. nih.gov

Recent studies have identified this compound, also referred to as PPZ, as a promising ligand for targeting the σ1R. nih.gov Through computational docking studies, PPZ was identified from a pool of commercially available compounds containing piperidine or piperazine scaffolds due to its significant binding affinity for the σ1R. nih.gov

Further in vitro and in vivo studies have substantiated this potential. A radiolabeled fluoroethylated analogue, [¹⁸F]FEt-PPZ, was synthesized to evaluate its targeting ability. nih.gov

In Vitro Cell Binding Studies: In vitro experiments using cancer cell lines known to overexpress σ1R demonstrated significant uptake of the radiolabeled tracer. nih.gov

| Cell Line | Cancer Type | Maximum Uptake (%) at 60 min |

| U-87 MG | Glioma | 13.28 ± 1.04 |

| B16F10 | Melanoma | 10.74 ± 0.82 |

This interactive table presents the percentage of radiotracer uptake in different cancer cell lines.

Inhibition studies confirmed the specificity of this binding. When an excess of the non-radioactive compound was introduced, the uptake of the radiotracer was significantly reduced, by approximately 55% in glioma cells and 48% in melanoma cells, indicating specific binding to the sigma-1 receptors. nih.gov

In Vivo Imaging Studies: Preclinical evaluation using small animal Positron Emission Tomography/Computed Tomography (PET/CT) imaging in melanoma-tumor-bearing mice showed significant accumulation of the tracer in the tumor. nih.gov

| Parameter | Result | Time Post-Injection |

| Tumor Uptake (%ID/g) | 10.55 ± 1.3 | 60 min |

This interactive table shows the significant uptake of the compound in tumors during in vivo studies.

These findings underscore the potential of this compound as a scaffold for developing imaging agents and therapeutics that target tumors overexpressing the sigma-1 receptor. nih.gov

Anti-Androgenic and Adrenergic Receptor Blocking Activities

Alpha-1 adrenergic receptor antagonists, commonly known as alpha-blockers, inhibit smooth muscle contraction by binding to and inhibiting type 1 alpha-adrenergic receptors. nih.gov This mechanism is utilized in the treatment of hypertension and symptomatic benign prostatic hyperplasia (BPH). nih.gov Non-selective alpha-1 blockers affect smooth muscle in both arterioles (via alpha-1b receptors) and the bladder neck and prostate (via alpha-1a receptors). nih.gov

The piperazine chemical scaffold is a component in molecules designed to act as adrenergic receptor antagonists. nih.gov For instance, certain 4-oxospiro[benzopyran-2,4'-piperidines] have been developed as potent and selective alpha-1a adrenergic receptor antagonists. nih.gov While this compound belongs to the broader class of piperazine derivatives, specific data detailing its direct anti-androgenic activity or its potency as an adrenergic receptor blocker are not extensively documented in the reviewed literature. The therapeutic landscape includes various compounds with anti-androgenic properties or adrenergic blocking capabilities, but a direct link and detailed functional analysis for this compound remains an area for further investigation. drugbank.com

Antioxidant Activity Assessment

This compound has been identified as possessing notable antioxidant properties, primarily attributed to its phenolic structure. chemimpex.com The presence of a hydroxyl group on the phenyl ring is considered essential for the antioxidant capabilities of such piperazine derivatives. chemimpex.comnih.gov

Quantum chemical computations and spectroscopic studies have supported the potential for antioxidant activity. researchgate.net The antioxidant potential has been evaluated through various in vitro assays, which measure the compound's ability to scavenge free radicals.

Free Radical Scavenging Activity: Studies have quantified the compound's effectiveness in scavenging specific types of free radicals.

| Assay | Activity/Result |

| DPPH Radical Scavenging | 67.48% scavenging activity at 500µg/mL |

| H₂O₂ Scavenging | 64.21% scavenging activity |

This interactive table summarizes the free radical scavenging capabilities of the compound.

The piperazine nucleus is a core feature in many molecules recognized for their antioxidant effects. researchgate.net The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species, thereby mitigating oxidative stress. chemimpex.comresearchgate.net Oxidative stress is implicated in a wide range of pathological conditions, highlighting the therapeutic potential of compounds with antioxidant activity. nih.gov

Structure Activity Relationships Sar Governing the Biological Profile of 1 Acetyl 4 4 Hydroxyphenyl Piperazine

Role of the N-Acetyl Moiety in Metabolic Stability and Activity Modulation

The N-acetyl group at the 1-position of the piperazine (B1678402) ring plays a crucial role in the metabolic stability of 1-acetyl-4-(4-hydroxyphenyl)piperazine. In drug design, N-acetylation is a common strategy to modify the pharmacokinetic properties of a compound. The acetyl group can protect the nitrogen atom from rapid metabolism, such as N-dealkylation, which is a common metabolic pathway for piperazine-containing drugs. This enhanced metabolic stability can lead to a longer half-life and improved bioavailability of the compound.

Compared to other acyl groups, the acetyl moiety often provides a good balance between metabolic stability and biological activity. For instance, replacement of the acetyl group with a larger aroyl group, such as a 2-fluorobenzoyl group, may influence the supramolecular assembly of the compound but can also alter its metabolic profile, potentially leading to faster clearance.

The electronic nature of the N-acetyl group, being mildly electron-withdrawing, also influences the basicity of the piperazine nitrogen it is attached to. This modulation of pKa can affect the compound's solubility, membrane permeability, and interaction with biological targets.

Bioisosteric replacement of the amide bond in the N-acetyl group is a potential strategy for further modulating the compound's properties. Amide bioisosteres, such as ureas, thioureas, carbamates, and sulfonamides, can offer alternative hydrogen bonding patterns and different metabolic profiles, which could lead to improved potency or selectivity. acs.org The choice of bioisostere depends on the specific therapeutic target and desired pharmacokinetic profile.

| N-Acyl Group | General Effect on Metabolic Stability | Potential for Activity Modulation |

|---|---|---|

| Acetyl | Generally improves metabolic stability by protecting the piperazine nitrogen. | Modulates basicity and can influence receptor interaction. |

| Aroyl (e.g., Benzoyl) | May offer different metabolic pathways compared to acetyl, potentially leading to faster clearance. | Can significantly alter electronic properties and steric bulk, affecting target binding. |

| Bioisosteric Replacements (e.g., Sulfonyl) | Can provide alternative metabolic profiles and may resist hydrolysis. | Offers different hydrogen bonding capabilities and geometries, potentially altering target affinity and selectivity. |

Significance of the 4-Hydroxyphenyl Substituent for Biological Efficacy

The 4-hydroxyphenyl group is a critical determinant of the biological efficacy of this compound. The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, which can facilitate strong interactions with amino acid residues in the binding sites of various biological targets. chemimpex.com This hydrogen bonding capability is often essential for anchoring the molecule in the correct orientation for a productive biological response.

The position of the hydroxyl group on the phenyl ring is also crucial. For example, in a related series of compounds, 1-substituted 4-(3-hydroxyphenyl)piperazines were found to be pure opioid receptor antagonists, highlighting the importance of the meta-hydroxyl group for that specific activity. nih.gov This suggests that moving the hydroxyl group from the para position, as in this compound, to the meta or ortho position would likely have a significant impact on its biological activity profile.

Modification of the 4-hydroxyphenyl group is a common strategy in medicinal chemistry to enhance biological activity. For instance, in a study on tyrosinase inhibitors, derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone with hydrophobic ortho-substituents on the aroyl moiety showed the best inhibitory activity. nih.govnih.gov While this modification is not directly on the hydroxyphenyl ring, it demonstrates how the interplay between different parts of the molecule can be optimized. In another study, targeted modification of amino acid residues within the substrate pocket of an enzyme was shown to enhance its activity toward resveratrol, a phenolic compound, indicating that the environment around the hydroxyphenyl group is as important as the group itself. mdpi.com

| Substitution on Phenyl Ring | Effect on Biological Efficacy | Example/Rationale |

|---|---|---|

| 4-Hydroxy (para) | Crucial for hydrogen bonding and receptor interaction; enhances solubility. chemimpex.com | The primary structure of the title compound. |

| 3-Hydroxy (meta) | Can lead to a different pharmacological profile, as seen in opioid receptor antagonists. nih.gov | Highlights the importance of hydroxyl group positioning for target selectivity. |

| Electron-withdrawing groups | Can enhance reactivity and binding affinity in certain applications. | Examples include nitro or fluoro groups. |

| Electron-donating groups | Can alter the electronic distribution and may affect metabolic stability. | Examples include methoxy (B1213986) groups. |

Impact of Piperazine Ring Substitution Patterns on Target Interaction and Selectivity

The piperazine ring serves as a central scaffold, and its substitution pattern is a key factor in determining the target interaction and selectivity of its derivatives. nih.govbenthamdirect.comnih.gov The two nitrogen atoms of the piperazine ring can be substituted, allowing for the introduction of various functional groups that can interact with different biological targets. The flexible nature of the piperazine ring also allows it to adopt different conformations, which can be important for fitting into specific binding pockets.

In the case of this compound, the piperazine ring is disubstituted at the 1- and 4-positions. This substitution pattern is common in many biologically active compounds. The nature of the substituents at these positions can dramatically alter the pharmacological properties of the molecule. For example, in a series of dopamine (B1211576) D2 and D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and, in some cases, led to high affinity and selectivity for the D3 receptor. nih.gov

The size and nature of the substituents on the piperazine ring can also influence selectivity. For instance, in a study of 1-piperazino-3-arylindans, small substituents in the 2-position of the piperazine ring, such as methyl or dimethyl groups, were found to be important for potent D1 and D2 antagonism in vivo. nih.gov This suggests that even subtle changes to the piperazine core can have a profound effect on biological activity.

Furthermore, the piperazine ring itself can be replaced by bioisosteres to modulate the properties of a molecule. Bioisosteres of piperazine, such as homopiperazine (B121016) or piperidine (B6355638), can alter the basicity, lipophilicity, and conformational flexibility of the molecule, which in turn can affect its target affinity, selectivity, and pharmacokinetic properties. enamine.netenamine.netacs.orgnih.govresearchgate.netnih.gov

| Modification | General Effect on Selectivity | Example Receptor Classes |

|---|---|---|

| N1 and N4 Substitution | The nature of the substituents is a primary determinant of target affinity and selectivity. nih.gov | Dopamine, Serotonin (B10506), Adenosine Receptors nih.govmdpi.comijrrjournal.com |

| Substitution on the carbon atoms of the ring | Can introduce steric constraints and alter the conformation, leading to changes in selectivity. nih.gov | Dopamine Receptors nih.gov |

| Bioisosteric Replacement (e.g., homopiperazine, piperidine) | Can modulate pKa, lipophilicity, and conformational properties, leading to altered selectivity and pharmacokinetics. nih.gov | Dopamine Transporter nih.gov |

Strategic Modifications for Enhanced Pharmacodynamic and Pharmacokinetic Properties

The development of a successful drug molecule requires a fine balance of pharmacodynamic (the effect of the drug on the body) and pharmacokinetic (the effect of the body on the drug) properties. Strategic modifications to the structure of this compound can be employed to enhance these properties.

One common strategy is to use the piperazine moiety to improve the physicochemical properties of a molecule, such as its solubility and permeability, which can lead to better oral bioavailability. nih.gov The basic nature of the piperazine nitrogen can be tuned by the substituents to achieve the desired pKa for optimal absorption and distribution.

Bioisosteric replacement is another powerful tool for optimizing both pharmacodynamic and pharmacokinetic properties. nih.govdrughunter.com As mentioned earlier, replacing the piperazine ring with a bioisostere can improve metabolic stability. nih.gov For example, in a series of dopamine transporter inhibitors, replacing a piperazine with a piperidine ring led to improved metabolic stability in rat liver microsomes. nih.gov Similarly, bioisosteric replacement of the N-acetyl group or the 4-hydroxyphenyl group can be explored to improve potency, reduce off-target effects, or alter the metabolic profile.

Conformational locking is a strategy used to restrict the flexibility of a molecule, which can lead to increased potency and selectivity. This can be achieved by introducing rigid linkers or by creating cyclic structures. For instance, in the development of KRAS G12C inhibitors, conformational locking of a piperazine-quinazoline motif led to an optimized inhibitor. nih.gov

The introduction of specific functional groups can also be used to block metabolic hotspots. For example, if a particular position on the molecule is susceptible to metabolic oxidation, introducing a fluorine atom at that position can block this metabolic pathway and increase the compound's half-life.

| Strategy | Objective | Example Modification |

|---|---|---|

| Physicochemical Property Modulation | Improve solubility, permeability, and oral bioavailability. | Utilizing the piperazine moiety to introduce a basic center. nih.gov |

| Bioisosteric Replacement | Enhance potency, selectivity, and metabolic stability; reduce toxicity. nih.govdrughunter.com | Replacing the piperazine ring with piperidine or homopiperazine. nih.gov |

| Conformational Locking | Increase potency and selectivity by reducing conformational flexibility. nih.gov | Incorporating the piperazine into a more rigid ring system. |

| Metabolic Blocking | Increase metabolic stability and half-life. | Introducing fluorine atoms at metabolically labile positions. |

Computational Chemistry and Molecular Modeling of 1 Acetyl 4 4 Hydroxyphenyl Piperazine

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 1-acetyl-4-(4-hydroxyphenyl)piperazine. A notable study employed the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular geometry and analyze its electronic structure. nih.gov

Electronic Properties: The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the charge transfer characteristics within the molecule. For this compound, the HOMO-LUMO energy gap is a key indicator of its chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests a higher reactivity. These calculations have shown that significant charge transfer occurs within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds. In the case of this compound, NBO analysis helps in understanding the donor-acceptor interactions, which are critical for its biological activity. nih.gov

Reactivity and Active Sites: Molecular Electrostatic Potential (MEP) studies are used to predict the reactive sites for electrophilic and nucleophilic attacks. For this compound, MEP analysis has identified the negative potential zones to be concentrated around the oxygen and nitrogen atoms, indicating these as the likely sites for electrophilic attack. nih.gov Conversely, the positive potential zones are found around the hydrogen atoms. nih.gov The oxygen atoms of the carbonyl group are highlighted as particularly active sites. nih.gov Fukui function analysis is also performed to further describe the reactive sites of the compound. nih.gov

Thermodynamic Properties: Quantum chemical computations also allow for the estimation of essential thermodynamic properties such as entropy, enthalpy, and heat capacity at various temperatures. nih.gov These data are valuable for understanding the stability and behavior of the compound under different thermal conditions.

Table 1: Computed Electronic and Thermodynamic Properties of this compound (Note: Specific numerical values from the cited study are not fully available in the provided abstract. The table structure is for illustrative purposes based on the described analyses.)

| Property | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Computed bond lengths and angles are in good agreement with experimental XRD data. | nih.gov |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311++G(d,p)) | Indicates good charge transfer within the molecule. | nih.gov |

| Natural Bond Orbital (NBO) | NBO Analysis | Reveals significant donor-acceptor interactions. | nih.gov |

| Molecular Electrostatic Potential (MEP) | MEP Analysis | Negative potential on oxygen and nitrogen atoms; positive potential on hydrogen atoms. | nih.gov |

| Thermodynamic Properties | DFT Calculations | Estimation of entropy, enthalpy, and heat capacity at different temperatures. | nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies have been performed to explore its interactions with various protein targets, particularly those involved in fungal infections. nih.gov

Docking simulations predict how this compound fits into the binding pocket of a receptor and which amino acid residues are involved in the interaction. The analysis of these interactions is crucial for understanding the mechanism of action. For piperazine (B1678402) derivatives in general, binding is often facilitated by a combination of hydrogen bonds and hydrophobic interactions. The hydroxyphenyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in π-π stacking with aromatic residues in the active site. The piperazine ring, depending on its protonation state, can also form crucial hydrogen bonds or ionic interactions. nih.gov

While specific binding mode details for this compound with antifungal targets are mentioned in a study, the specific residues and detailed interactions are not elaborated in the available summary. nih.gov However, studies on other piperazine derivatives show interactions with key residues in the active sites of various receptors, such as the androgen receptor, where hydrophobic interactions with residues like Asn705, Met742, and Met745 are observed. nih.gov

Binding energy is a measure of the affinity between a ligand and a receptor; a lower binding energy indicates a more stable complex. The inhibition constant (Ki) is another measure of binding affinity and is related to the binding energy. For a piperazine derivative investigated for its antifungal activity, a binding energy of -4.73 kcal/mol with a single hydrogen bond interaction was reported. researchgate.net In another study on saffron compounds targeting the COX-2 protein, binding affinities ranged from -6.1 to -8.3 kcal/mol, with corresponding Ki values in the micromolar range. nih.gov

While a study on this compound mentions that the best ligand-protein interactions were identified through molecular docking with antifungal proteins, specific binding energy and inhibition constant values were not provided in the accessible literature. nih.gov

Table 2: Illustrative Binding Energies and Inhibition Constants of Piperazine Derivatives and Related Compounds (Note: This table provides examples from related studies, as specific data for this compound were not available in the searched sources.)

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |

|---|---|---|---|---|

| Piperazine derivative | Fungal protein | -4.73 | Not reported | researchgate.net |

| Arylpiperazine derivative 21 | Androgen Receptor (LBP) | -10.8 | Not reported | nih.gov |

| Picrocrocin | COX-2 | -8.1 | 13.68 | nih.gov |

| Rofecoxib | COX-2 | -8.3 | Not reported | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological receptor. An MD topology for this compound is available, which is a prerequisite for performing such simulations. njit.edu While specific MD simulation studies focused solely on this compound were not found in the reviewed literature, MD simulations of other phenolic compounds and piperazine derivatives have been conducted to study their behavior in aqueous solutions and their binding stability with proteins. acs.orgresearchgate.net These simulations can reveal the stability of ligand-receptor complexes, the role of water molecules in the binding site, and the conformational changes that occur upon binding. acs.org

Translational Research and Therapeutic Applications of 1 Acetyl 4 4 Hydroxyphenyl Piperazine Derivatives

1-Acetyl-4-(4-hydroxyphenyl)piperazine as a Template for Novel Drug Design

This compound is a versatile chemical compound that serves as a crucial starting point in the development of new drugs. chemimpex.com Its unique structure, featuring a piperazine (B1678402) ring, makes it a valuable building block in medicinal chemistry for creating a wide range of therapeutic agents. nih.gov The piperazine core is a common feature in many biologically active compounds across various therapeutic areas. nih.gov

The molecular structure of this compound includes several key features that make it an excellent template for drug design. The hydroxyl group (-OH) attached to the phenyl ring can enhance the molecule's solubility and provides a site for further chemical modifications. chemimpex.com The acetyl group contributes to its metabolic stability, a desirable property in drug candidates. This combination of a stable core and reactive sites allows medicinal chemists to systematically alter the molecule's structure to optimize its therapeutic effects.

This compound is a known intermediate in the synthesis of various pharmaceuticals, including the antifungal agent ketoconazole (B1673606). nih.govdarshanpharmachem.com Its role extends to the development of medications targeting neurological disorders and in antioxidant research due to its phenolic structure. chemimpex.com Researchers have utilized this compound as a scaffold to design novel compounds with the aim of improving their effectiveness and safety profiles. chemimpex.com For instance, it has been used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine and in the multi-step synthesis of ketoconazole and its analogs. ottokemi.comsigmaaldrich.com

The development of derivatives from this template has shown promise in various therapeutic areas. For example, the synthesis of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives has led to compounds with potent analgesic activity. nih.gov This highlights the potential of the this compound scaffold to generate new drug candidates with significant therapeutic value.

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery where a promising but imperfect "lead" compound, identified through initial screening, is chemically modified to improve its drug-like properties. The goal is to enhance its efficacy, selectivity, and pharmacokinetic profile, while minimizing any potential toxicity. patsnap.com For derivatives of this compound, this process involves a variety of strategies.

A fundamental approach is the analysis of the Structure-Activity Relationship (SAR) . patsnap.com This involves systematically modifying different parts of the this compound molecule and evaluating how these changes affect its biological activity. By identifying which functional groups are crucial for its therapeutic action, researchers can make targeted modifications to enhance its potency and selectivity. patsnap.com

Medicinal chemistry techniques are central to lead optimization. These include:

Bioisosteric replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. patsnap.com

Scaffold hopping: This technique involves replacing the core structure (the piperazine ring in this case) with a different one while retaining the key functional groups responsible for activity. patsnap.com

Conformational constraint: By introducing structural elements that restrict the molecule's flexibility, it's possible to lock it into its most active shape, thereby increasing its potency. patsnap.com

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are also employed to predict how modifications will affect the compound's interaction with its biological target. patsnap.com These in silico techniques can significantly speed up the optimization process by prioritizing the most promising compounds for synthesis and testing. patsnap.com

An example of lead optimization in a related piperazine series involved an extensive SAR study focusing on the benzoyl fragment of a hit compound. nih.gov This led to the identification of a derivative with significantly increased antileishmanial potency. nih.gov Such studies demonstrate the power of systematic chemical modification guided by biological testing to develop more effective drug candidates from an initial lead compound.

Development of Clinically Relevant Analogues

The ultimate goal of lead optimization is to produce a clinically relevant analogue, a compound with a sufficiently improved profile to be considered for clinical trials in humans. The development of such analogues from the this compound scaffold has been an area of active research.

This compound itself is a key intermediate in the synthesis of the widely used antifungal drug, ketoconazole. darshanpharmachem.comcphi-online.com This demonstrates the successful translation of a derivative of this chemical scaffold into a clinically important therapeutic agent. The development process for such analogues involves not only enhancing their therapeutic activity but also ensuring they have acceptable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Researchers have explored various modifications to the this compound template to create new analogues with diverse therapeutic potential. For instance, piperazine derivatives have been investigated for their analgesic, antidepressant-like, anticonvulsant, and antipsychotic activities in preclinical studies. researchgate.net One study reported the design and synthesis of a new piperazine derivative with potential activity on the central nervous system, suggesting a role for the serotonergic system. researchgate.net

The development of these analogues often involves multi-step synthesis processes. The preparation of this compound itself can be achieved through various methods, with some processes achieving yields of over 80%. google.com The optimization of these synthetic routes is crucial for the large-scale production of clinically relevant analogues.

Application in Radiopharmaceutical Development for Diagnostic or Therapeutic Purposes

Radiopharmaceuticals are drugs containing radioactive isotopes that can be used for either diagnostic imaging or therapy. nih.gov The this compound scaffold has potential applications in this field. By incorporating a suitable radioisotope, derivatives of this compound could be developed as probes for positron emission tomography (PET) imaging or as targeted radiotherapeutics. nih.gov

The development of radiopharmaceuticals requires careful design to ensure that the radiolabeled molecule retains its ability to bind to the desired biological target. nih.gov The primary concern is how the attachment of the radiolabel affects the bioactivity of the parent drug. nih.gov For derivatives of this compound, the phenyl ring or other parts of the molecule could be modified to include a chelating agent capable of binding a metallic radioisotope, or a site for direct radiohalogenation.

While specific examples of radiolabeled this compound derivatives in clinical use are not prominent in the provided search results, the general principles of radiopharmaceutical development are applicable. The success of other small molecule-based radiopharmaceuticals, such as those targeting prostate-specific membrane antigen (PSMA) for prostate cancer imaging and therapy, highlights the potential of this approach. nih.govnih.gov The development of such agents from the this compound template would involve extensive preclinical evaluation to assess their biodistribution, target uptake, and clearance characteristics.

Challenges and Future Directions in Therapeutic Development

Despite the promise of this compound and its derivatives, there are several challenges in their therapeutic development. A major hurdle in drug development is overcoming the limitations of initial lead compounds, such as insufficient potency, poor selectivity, or unfavorable pharmacokinetic properties. patsnap.com The process of lead optimization can be time-consuming and resource-intensive. patsnap.com

Furthermore, ensuring the safety of new drug candidates is paramount. Potential toxicity must be carefully evaluated in preclinical studies before a compound can advance to clinical trials. patsnap.com For any new therapeutic agent, a thorough understanding of its mechanism of action is crucial for both efficacy and safety.

Future directions in the therapeutic development of this compound derivatives will likely focus on several key areas:

Exploring new therapeutic targets: The versatility of the piperazine scaffold allows for the design of derivatives that can interact with a wide range of biological targets. nih.gov Future research could explore the potential of these compounds for treating a broader spectrum of diseases.

Application of novel drug design technologies: The use of advanced computational tools, artificial intelligence, and machine learning can accelerate the drug discovery process by more accurately predicting the properties of virtual compounds before they are synthesized. patsnap.com

Development of multi-target therapeutics: Given the complexity of many diseases, drugs that can modulate multiple targets simultaneously may offer improved efficacy. nih.gov The this compound scaffold could serve as a basis for the development of such multi-target agents.

Advanced Research Methodologies and Experimental Approaches

In Vitro Biological Activity Assays

The biological activities of 1-Acetyl-4-(4-hydroxyphenyl)piperazine and its derivatives have been explored through a variety of in vitro assays, revealing potential applications in oncology, infectious diseases, and dermatology.

The antiproliferative and cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound, isolated from the marine actinobacterium Nocardiopsis sp. SCA30, demonstrated dose-dependent anticancer activity against a panel of human cancer cell lines. shreeganeshchemical.com Research indicates that its mechanism of action may involve the induction of apoptosis and cell cycle arrest, specifically targeting the G2/M phase to prevent cancer cell division.

In one study, the ethyl acetate (B1210297) extract containing the compound showed a reduction in cell viability across all tested cell lines at concentrations from 62.5 to 1000 µg/ml. shreeganeshchemical.com The cytotoxicity of the compound has been noted to be concentration-dependent in osteoblasts. researchgate.net Conversely, studies on closely related (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, designed as tyrosinase inhibitors, showed no cytotoxicity in MTT assays, highlighting how structural modifications can alter the cytotoxic profile. nih.govunica.it

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | Cancer Type | Finding | Concentration Range |

| HCT 15 | Colon | Anticancer Activity | 62.5 - 1000 µg/ml |

| HT 29 | Colon | Anticancer Activity | 62.5 - 1000 µg/ml |

| MCF-7 | Breast | Anticancer Activity | 62.5 - 1000 µg/ml |

| MDA-MB-468 | Breast | Anticancer Activity | 62.5 - 1000 µg/ml |

| B16F10 | Melanoma | No Cytotoxicity (for related derivatives) | Not Specified |

Functional assays have identified specific molecular targets for this compound and its analogs. The compound has been shown to inhibit nitric oxide synthase, an enzyme involved in various cellular signaling pathways.

Furthermore, derivatives based on the 4-(4-hydroxyphenyl)piperazine scaffold have been synthesized and evaluated as potent enzyme inhibitors. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed as inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. nih.govunica.it These compounds displayed a competitive mechanism of inhibition, with some derivatives showing significantly higher potency than the reference compound, kojic acid. nih.govunica.it The most active compounds had IC₅₀ values in the low micromolar range. nih.govunica.itresearchgate.net

In the context of neurological targets, new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin incorporating a piperazine (B1678402) moiety have been tested for their affinity to serotonin (B10506) receptors. researchgate.net Specific derivatives exhibited high affinity for the 5-HT₁ₐ receptor, with Kᵢ values as low as 0.57 nM, demonstrating potential as central nervous system agents. researchgate.net

Table 2: Enzyme and Receptor Inhibition Data for this compound and its Derivatives

| Compound Type | Target | Assay Type | Key Findings |

| This compound | Nitric Oxide Synthase | Functional Assay | Inhibition of enzyme activity. |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase (from Agaricus bisporus) | Inhibition Assay | Competitive inhibition, IC₅₀ values from 1.5-4.6 µM. nih.govunica.itresearchgate.net |

| 6-Acetyl-7-{4-[4-(aryl)piperazin-1-yl]butoxy}-4-methylchromen-2-one derivatives | Serotonin 5-HT₁ₐ Receptor | Binding Assay | High affinity, Kᵢ value of 0.57 nM for the 2-chlorophenyl derivative. researchgate.net |

The antimicrobial properties of this compound have been confirmed through susceptibility testing. As a secondary metabolite from Nocardiopsis sp. SCA30, it has demonstrated notable antibacterial potency. shreeganeshchemical.com Specifically, it was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) of 15.62 and 7.81 µg/ml against two different strains. shreeganeshchemical.com

Broader studies on substituted piperazine derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. sigmaaldrich.com However, these derivatives were generally found to be less active against fungal strains like Aspergillus fumigatus and Aspergillus niger. sigmaaldrich.com

Table 3: Antimicrobial Activity of this compound

| Organism | Strain | Type | MIC |

| Staphylococcus aureus | Methicillin-Resistant (ATCC NR-46071) | Gram-positive bacterium | 15.62 µg/ml |

| Staphylococcus aureus | Methicillin-Resistant (ATCC NR-46171) | Gram-positive bacterium | 7.81 µg/ml |

Spectroscopic and Spectrometric Characterization Techniques

The structural identity and purity of this compound are confirmed using a suite of spectroscopic and spectrometric methods. A comprehensive characterization of the compound (referred to in one study as 1A4HP) involved Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and UV-Visible spectroscopy. researchgate.net

These experimental data are often complemented by computational studies. For instance, Density Functional Theory (DFT) calculations using the B3LYP method have been employed to optimize the molecular geometry and predict vibrational modes, which show good correlation with the experimental FT-IR and FT-Raman spectra. researchgate.net For related piperazine derivatives, characterization is also routinely performed using elemental analysis alongside IR and ¹H NMR spectra.

Crystallographic Studies for Target Engagement

Direct crystallographic studies of this compound bound to a biological target are not extensively documented in the available literature. However, structural data for the compound itself has been established. X-ray diffraction (XRD) data has been used to determine its solid-state structure, and these experimental bond lengths and angles have been shown to align well with values computed through Density Functional Theory (DFT). researchgate.net

To understand target engagement, researchers have relied on molecular docking simulations for derivatives of this compound. For example, docking studies were performed to predict the binding mode of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives within the catalytic site of tyrosinase from Agaricus bisporus and a modeled human tyrosinase. nih.govunica.it These computational models help to elucidate the structure-activity relationships by identifying key interactions, such as those between the compound's phenolic moiety and the enzyme's active site. unica.it

In Vivo Efficacy and Biodistribution Studies

Based on a review of the available scientific literature, there is a notable absence of published in vivo efficacy and biodistribution studies specifically for the compound this compound. While its in vitro activities suggest potential therapeutic applications, its behavior, effectiveness, and distribution within a living organism have not yet been reported. Such studies would be essential for any further development of the compound for clinical use.

Q & A

Q. Methodology :

- Coupling Reactions : Use a carbodiimide-based coupling reagent (e.g., EDC) with HOAt as an activator to conjugate 4-(4-hydroxyphenyl)piperazine with acetylating agents. This approach minimizes racemization and improves reaction efficiency .

- Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of acylating agent), temperature (room temperature vs. reflux), and solvent polarity (e.g., dichloromethane or DMF). Monitor purity via TLC and column chromatography.

- Troubleshooting : Low yields may result from incomplete activation of the carboxyl group; pre-activate the acyl donor for 30 minutes before adding the piperazine derivative .

How can structural characterization of this compound be performed to confirm its identity and purity?

Q. Methodology :

- Spectroscopy : Use - and -NMR to verify the acetyl group (δ ~2.1 ppm for ) and aromatic protons (δ 6.5–7.5 ppm). Compare with literature data for analogous compounds like 4-(4-hydroxyphenyl)piperazine derivatives .

- Melting Point Analysis : Measure melting point (expected range: 150–160°C based on similar piperazine aroyl derivatives) to assess crystallinity and purity .

- Mass Spectrometry : Confirm molecular weight (220.27 g/mol) via ESI-MS or MALDI-TOF .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the acetyl group .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

How do structural modifications (e.g., substituents on the phenyl ring) influence the bioactivity of 4-(4-hydroxyphenyl)piperazine derivatives?

Q. Advanced Analysis :

- Case Study : Bromine substitution at the phenyl meta-position (e.g., compound 12 in ) increases steric bulk, potentially enhancing receptor binding affinity. Compare IC values in enzyme inhibition assays.

- Hydrogen Bonding : Substituents like hydroxyl or methoxy groups can form intermolecular hydrogen bonds, affecting solubility and membrane permeability (e.g., compound VI in ).

- SAR Strategies : Use computational tools (e.g., molecular docking) to predict interactions with target proteins like serotonin receptors .

How can researchers resolve contradictions in reported yields or crystallinity data for piperazine derivatives?

Q. Methodology :

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, moisture levels). For example, traces of water can hydrolyze acetyl groups, reducing yields .

- Crystallization Screening : Test multiple solvents (e.g., ethanol, ethyl acetate) and cooling rates. Disorder in crystal lattices (e.g., compound III in ) may explain variability in reported melting points.

- Data Validation : Cross-reference with X-ray crystallography data to confirm molecular packing and hydrogen-bonding patterns .

What experimental approaches are used to study the receptor-binding kinetics of this compound?

Q. Advanced Techniques :

- Radioligand Binding Assays : Use -labeled serotonin or dopamine analogs to measure affinity (K) for monoamine transporters .

- Kinetic Analysis : Perform time-resolved fluorescence or surface plasmon resonance (SPR) to determine association/dissociation rates .

- Control Experiments : Compare with reference inhibitors (e.g., fluoxetine for serotonin reuptake) to validate specificity .